molecular formula C12H20KNO9S2 B12087992 potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate

potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate

Cat. No.: B12087992
M. Wt: 425.5 g/mol
InChI Key: ORTNBYUDHZJOHO-FNXZNAJJSA-M
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Description

Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate is a complex organic compound that belongs to the class of sulfur-containing glycosides known as glucosinolates. These compounds are primarily found in cruciferous vegetables such as broccoli, cabbage, and mustard. The compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate typically involves the extraction of glucosinolates from plant sources followed by chemical modification. The process begins with the isolation of glucosinolates from plants like Brussels sprouts and mustard seeds. The isolated glucosinolates are then subjected to enzymatic hydrolysis using myrosinase to produce the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is first crushed to release the glucosinolates, which are then extracted using solvents. The extract is purified through various chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have different chemical and biological properties, making them useful in various applications .

Mechanism of Action

The mechanism of action of potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate is unique due to its specific side chain and sulfate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C12H20KNO9S2

Molecular Weight

425.5 g/mol

IUPAC Name

potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate

InChI

InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8+;

InChI Key

ORTNBYUDHZJOHO-FNXZNAJJSA-M

Isomeric SMILES

C=CCCC/C(=N\OS(=O)(=O)[O-])/SC1C(C(C(C(O1)CO)O)O)O.[K+]

Canonical SMILES

C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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